molecular formula C7H9NO2S B8710470 Methyl 3-(aminomethyl)thiophene-2-carboxylate

Methyl 3-(aminomethyl)thiophene-2-carboxylate

Cat. No. B8710470
M. Wt: 171.22 g/mol
InChI Key: MMWQALKHHPSNNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249123B2

Procedure details

A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer was purged with nitrogen and charged with 116d (5.00 g, 29.2 mmol) and THF (150 mL). Bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane complex (10.0 g, 39.1 mmol) was added portionwise. The mixture was heated at 60° C. for 14 h. After this time, the mixture was cooled to 0° C. 4 M hydrochloric acid (60 mL) was added dropwise, and the mixture was filtered. The organic layer was separated, and the aqueous layer was extracted with a 20% (v/v) solution of methanol in methylene chloride (3×150 mL). The filter cake was washed with a 20% (v/v) solution of methanol in methylene chloride (3×150 mL). The combined organic layers were dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography (silica, 0% to 10% methanol/methylene chloride) to afford a 45% yield (1.87 g) of 116e as an off-white solid: mp 104-105° C.; 1H NMR (300 MHz, CDCl3) δ 7.08 (s, 1H), 6.42 (br s, 1H), 4.37 (s, 2H); MS (ESI+) m/z 140.0 (M+H).
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Yield
45%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:7]=[CH:6][S:5][C:4]=1[C:8]([O:10]C)=O.Cl>C1COCC1>[S:5]1[C:4]2[C:8](=[O:10])[NH:1][CH2:2][C:3]=2[CH:7]=[CH:6]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NCC1=C(SC=C1)C(=O)OC
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
was purged with nitrogen
ADDITION
Type
ADDITION
Details
Bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane complex (10.0 g, 39.1 mmol) was added portionwise
TEMPERATURE
Type
TEMPERATURE
Details
After this time, the mixture was cooled to 0° C
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with a 20% (v/v) solution of methanol in methylene chloride (3×150 mL)
WASH
Type
WASH
Details
The filter cake was washed with a 20% (v/v) solution of methanol in methylene chloride (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica, 0% to 10% methanol/methylene chloride)

Outcomes

Product
Name
Type
product
Smiles
S1C=CC2=C1C(NC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.87 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.